![molecular formula C11H15NSSi B14781949 1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dimethylamine derivative with a sulfur-containing reagent, followed by cyclization to form the azasiline ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the nitrogen-containing ring.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]thiazole: Similar structure but with a different heterocyclic ring.
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]oxazole: Contains an oxygen atom instead of sulfur.
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]imidazole: Contains an additional nitrogen atom in the ring.
Uniqueness
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline is unique due to its specific combination of sulfur and nitrogen atoms within the azasiline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
分子式 |
C11H15NSSi |
|---|---|
分子量 |
221.40 g/mol |
IUPAC名 |
1,1-dimethyl-4-methylsulfanyl-2H-3,1-benzazasiline |
InChI |
InChI=1S/C11H15NSSi/c1-13-11-9-6-4-5-7-10(9)14(2,3)8-12-11/h4-7H,8H2,1-3H3 |
InChIキー |
WRLQYUILYBFJCL-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CN=C(C2=CC=CC=C21)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


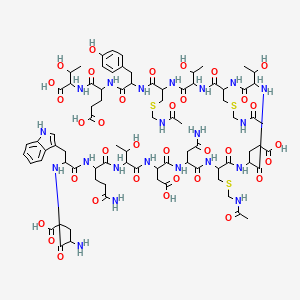
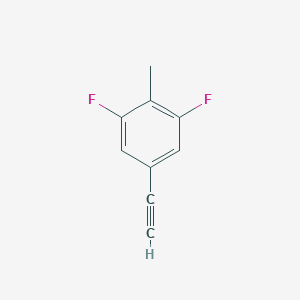
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
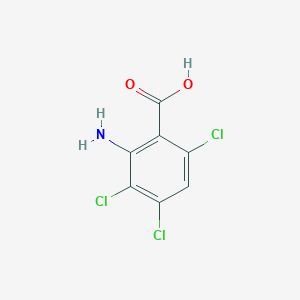
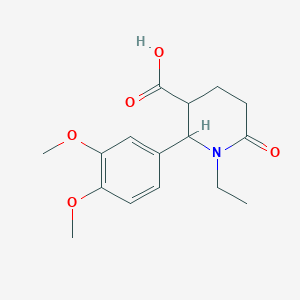

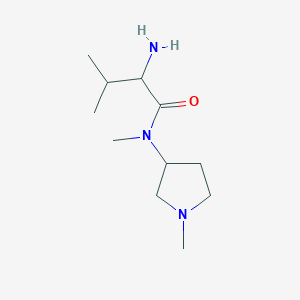



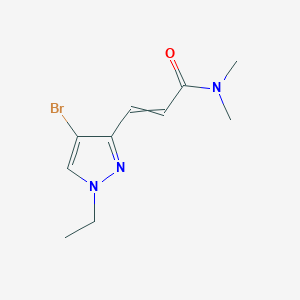
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
